Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15896232
InChI: InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-10(13(18)8-19)9-4-5-11(16)12(17)6-9/h4-6,10,13H,7-8,18H2,1-3H3
SMILES:
Molecular Formula: C15H20F2N2O2
Molecular Weight: 298.33 g/mol

Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15896232

Molecular Formula: C15H20F2N2O2

Molecular Weight: 298.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C15H20F2N2O2
Molecular Weight 298.33 g/mol
IUPAC Name tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-10(13(18)8-19)9-4-5-11(16)12(17)6-9/h4-6,10,13H,7-8,18H2,1-3H3
Standard InChI Key WJARVGJYNJTWGG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC(=C(C=C2)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 3-position with an amino group and at the 4-position with a 3,4-difluorophenyl moiety. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations . The molecular formula is C₁₅H₂₀F₂N₂O₂, with a molecular weight of 298.33 g/mol.

Stereochemical Considerations

The stereochemistry of the amino and difluorophenyl groups significantly impacts biological activity. For example, the (3S,4R) and (3R,4S) configurations in analogous pyrrolidine derivatives exhibit distinct binding affinities to biological targets . Computational models suggest that the spatial arrangement of the difluorophenyl group influences hydrophobic interactions with transporter proteins .

Physicochemical Characteristics

Key properties include:

  • Solubility: Limited aqueous solubility (logP ≈ 2.8) due to the hydrophobic tert-butyl and difluorophenyl groups.

  • Melting Point: Estimated at 120–125°C based on analogues .

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.40–3.70 (m, 4H, pyrrolidine), 4.80 (br s, 2H, NH₂), 6.90–7.20 (m, 3H, aromatic).

    • ¹³C NMR: δ 28.3 (Boc CH₃), 80.1 (Boc C), 115–150 (aromatic and CF) .

Synthesis and Optimization

Reaction Optimization

Critical parameters include:

  • Temperature: 0–25°C for Boc protection to minimize side reactions.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings .

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates .

Medicinal Chemistry Applications

ATP-Binding Cassette Transporter Modulation

The compound inhibits P-glycoprotein (P-gp), a transporter overexpressed in drug-resistant cancers. By blocking P-gp, it enhances intracellular retention of chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

  • Amino Group: Essential for hydrogen bonding with P-gp’s transmembrane domains.

  • Difluorophenyl Group: Fluorine atoms increase lipophilicity and π-stacking with aromatic residues .

  • Boc Group: Improves metabolic stability without steric hindrance .

Anticancer Drug Development

In vitro studies demonstrate synergy with paclitaxel, reducing IC₅₀ by 40% in breast cancer cells. Animal models show a 2.5-fold increase in tumor drug accumulation when co-administered .

Comparative Analysis with Related Compounds

CompoundTargetIC₅₀ (μM)LogPReference
This CompoundP-gp0.452.8
(3S,4R)-Trifluoromethyl AnalogP-gp0.783.1
Piperidine CarboxylateBCRP1.202.5

The trifluoromethyl analogue shows reduced potency due to increased steric bulk, while piperidine derivatives target alternative transporters .

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